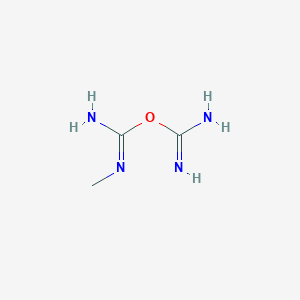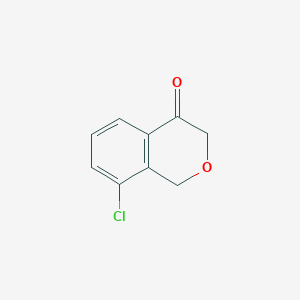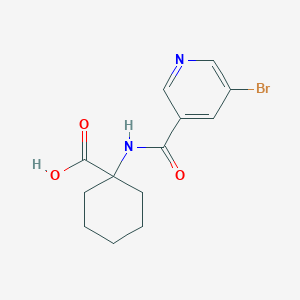
n-Methyldicarbonimidic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Metildicarbonimidamida es un compuesto químico con la fórmula molecular C3H7N3O2. Es conocido por sus aplicaciones en varios campos, incluyendo química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-Metildicarbonimidamida se sintetiza típicamente a través de la reacción entre clorhidrato de dimetilamina y dicianodiamida. La reacción se lleva a cabo a temperaturas que oscilan entre 120-140 °C durante aproximadamente 4 horas, lo que produce aproximadamente el 69% del producto . Este método es eficiente y se usa comúnmente en entornos de laboratorio.
Métodos de producción industrial
En entornos industriales, la síntesis de N-Metildicarbonimidamida se puede optimizar mediante la síntesis asistida por microondas. Este método implica el uso de placas de cromatografía en capa fina (TLC) e irradiación de microondas a 540 W durante intervalos de 40 segundos durante un período de 5 minutos . Este enfoque es ecológico y minimiza el uso de disolventes orgánicos.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Metildicarbonimidamida experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de N-Metildicarbonimidamida incluyen clorhidrato de dimetilamina y dicianodiamida. Las reacciones se llevan a cabo típicamente a temperaturas elevadas (120-140 °C) y pueden implicar el uso de irradiación de microondas para una mayor eficiencia .
Principales productos formados
Los principales productos formados a partir de las reacciones de N-Metildicarbonimidamida dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la reacción con clorhidrato de dimetilamina y dicianodiamida produce metformina clorhidrato .
Aplicaciones Científicas De Investigación
N-Metildicarbonimidamida tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con moléculas biológicas.
Industria: Se utiliza en la producción de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de N-Metildicarbonimidamida implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, en el caso de la metformina clorhidrato, el compuesto ejerce sus efectos inhibiendo la producción hepática de glucosa y mejorando la sensibilidad a la insulina . Los objetivos moleculares implicados incluyen enzimas y receptores relacionados con el metabolismo de la glucosa.
Comparación Con Compuestos Similares
N-Metildicarbonimidamida se puede comparar con otros compuestos similares, tales como:
N,N-dimetilimidodicarbonimidamida: Este compuesto también se utiliza en la síntesis de metformina clorhidrato y tiene propiedades químicas similares.
N,N′-bis(dipp)-fenantreno-9,10-diimina: Este compuesto se utiliza en la síntesis de compuestos con enlace Mg-Mg y tiene diferentes aplicaciones en química.
N,N′-bis(dipp)-o-fenilendiamina: Este compuesto se utiliza en la síntesis de compuestos con enlace Mg-Mg y tiene propiedades únicas en comparación con N-Metildicarbonimidamida.
Propiedades
Fórmula molecular |
C3H8N4O |
|---|---|
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
carbamimidoyl N'-methylcarbamimidate |
InChI |
InChI=1S/C3H8N4O/c1-7-3(6)8-2(4)5/h1H3,(H3,4,5)(H2,6,7) |
Clave InChI |
FJBRHAVATZPXMC-UHFFFAOYSA-N |
SMILES canónico |
CN=C(N)OC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)


![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)

![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)


![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)

![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)

